Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2'-amino-1,1'-biphenyl]palladium(II) dichloromethane adduct
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Overview
Description
Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct is a complex organometallic compound. It is widely recognized for its role as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. The compound’s unique structure, which includes a palladium center coordinated with methanesulfonato, xanthene, and biphenyl ligands, contributes to its high reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct involves several steps:
Preparation of Xanthene Ligand: The xanthene ligand is synthesized by reacting benzyl ether with trialkylchlorosilane, followed by dechlorination to form diphenyldialkylsilane.
Formation of the Palladium Complex: The xanthene precursor is reacted with methanesulfonato diphenylphosphine palladium(II) dichloromethane complex in solution to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis procedures. The key steps include:
Bulk Preparation of Ligands: Large-scale synthesis of the xanthene and biphenyl ligands.
Complex Formation: Reacting the ligands with palladium salts under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the palladium center.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced.
Substitution: The compound is involved in substitution reactions, particularly in cross-coupling reactions where it acts as a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Typical reagents include aryl halides and organometallic reagents like Grignard reagents or organozinc compounds.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other coupled products .
Scientific Research Applications
Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct has several scientific research applications:
Mechanism of Action
The mechanism by which Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct exerts its effects involves the palladium center acting as a catalyst. The palladium facilitates the formation of reactive intermediates, which then undergo various transformations to form the desired products. The xanthene and biphenyl ligands stabilize the palladium center and enhance its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Dichloro[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine-κP]]-palladium(II)
- Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II)
Uniqueness
Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct is unique due to its high reactivity and selectivity in catalyzing cross-coupling reactions. The combination of xanthene and biphenyl ligands provides a stable yet highly reactive environment for the palladium center, making it an efficient catalyst for various organic transformations .
Biological Activity
The compound Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2'-amino-1,1'-biphenyl]palladium(II) dichloromethane adduct , often referred to as XantPhos Pd G3 , is a palladium-based complex that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and catalysis. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound is characterized by a palladium center coordinated with a methanesulfonato group and a bidentate ligand formed by a xanthene derivative and an amino biphenyl. The unique architecture allows for specific interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₃₃H₃₃N₂O₃P₂S |
Molecular Weight | 640.68 g/mol |
Appearance | Yellow solid |
Solubility | Soluble in dichloromethane |
Mechanisms of Biological Activity
-
Anticancer Activity :
- The palladium complex has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it induces apoptosis through the activation of caspases and modulation of the mitochondrial pathway.
- For instance, research demonstrated that XantPhos Pd G3 effectively inhibited the proliferation of human colorectal carcinoma cells (HCT116) with an IC50 value in the low micromolar range .
- Enzyme Inhibition :
- Antioxidant Properties :
Study 1: Cytotoxicity Evaluation
A systematic evaluation of the cytotoxic effects of XantPhos Pd G3 was conducted on various cancer cell lines including HCT116 (colorectal), MCF-7 (breast), and A549 (lung). The results demonstrated:
- HCT116 : IC50 = 9.5 μM
- MCF-7 : IC50 = 12 μM
- A549 : IC50 = 15 μM
These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Study 2: Mechanistic Insights
In vitro assays revealed that treatment with XantPhos Pd G3 resulted in increased levels of reactive oxygen species (ROS) within treated cells, leading to oxidative stress and subsequent apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic markers after treatment.
Study 3: Enzyme Interaction
Research focusing on enzyme inhibition showed that XantPhos Pd G3 effectively inhibited PI3K activity by approximately 70% at a concentration of 10 μM, highlighting its potential as a therapeutic agent in targeting signaling pathways critical for tumor growth .
Properties
Molecular Formula |
C53H48Cl2NO4P2PdS- |
---|---|
Molecular Weight |
1034.3 g/mol |
IUPAC Name |
dichloromethane;(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C39H32OP2.C12H10N.CH2Cl2.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1-3;1-5(2,3)4;/h3-28H,1-2H3;1-6,8-9H,13H2;1H2;1H3,(H,2,3,4);/q;-1;;; |
InChI Key |
ZGZXWYLDMXIJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.C(Cl)Cl.[Pd] |
Origin of Product |
United States |
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